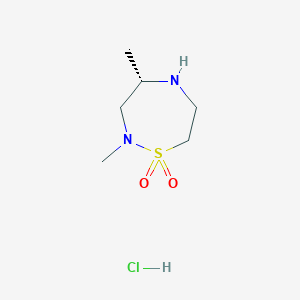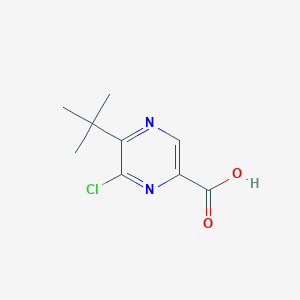
7-Isoquinolinamine, 1-cyclopentyl-1,2,3,4-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves multicomponent reactions (MCRs) which are efficient and environmentally friendly. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. This involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) . Industrial production methods often utilize recyclable catalysts to enhance sustainability .
Analyse Chemischer Reaktionen
1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like H2O2 or TBHP.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly involves nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, potentially offering neuroprotective effects. The compound may also interact with specific enzymes and receptors, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine is unique due to its specific structural features and biological activities. Similar compounds include other tetrahydroisoquinoline derivatives, such as:
- 1,2,3,4-tetrahydroisoquinoline
- N-benzyl tetrahydroisoquinoline
- 1-methyl-1,2,3,4-tetrahydroisoquinoline
These compounds share the tetrahydroisoquinoline scaffold but differ in their substituents and biological activities .
Eigenschaften
CAS-Nummer |
653604-73-0 |
|---|---|
Molekularformel |
C14H20N2 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
1-cyclopentyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
InChI |
InChI=1S/C14H20N2/c15-12-6-5-10-7-8-16-14(13(10)9-12)11-3-1-2-4-11/h5-6,9,11,14,16H,1-4,7-8,15H2 |
InChI-Schlüssel |
PDCIKDMAULSQDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2C3=C(CCN2)C=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
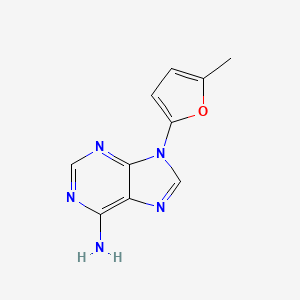
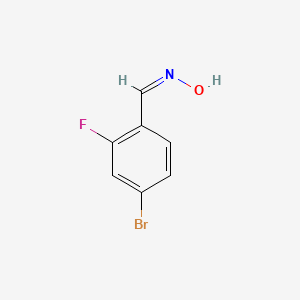
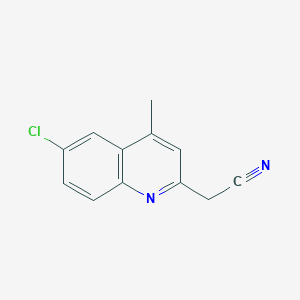

![3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11888947.png)

